(+)-苯并四咪唑

描述

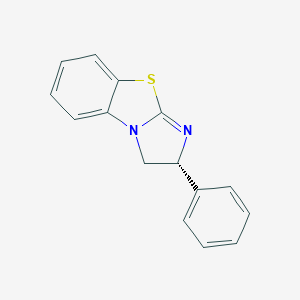

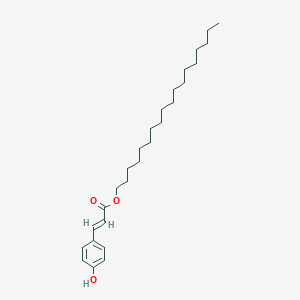

+-Benzotetramisole is an organic compound with the chemical formula C19H20N2O2. It is a colorless, crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used as a reagent in organic synthesis. (+)-Benzotetramisole is a versatile and important compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.

科学研究应用

催化不对称重排和合成

(+)-苯并四咪唑已被确定为在各种化学过程中促进不对称重排和合成的催化剂。例如,它已被用于催化不对称[2,3]-重排烯丙基季铵盐,产生具有异常对映选择性和对映选择性的syn-α-氨基酸衍生物(West et al., 2014)。此外,苯并四咪唑还作为手性酰基转移催化剂在二级苄基醇的动力学分辨中发挥作用,展示了其多功能催化能力(Birman & Li, 2006)。此外,它的催化作用还延伸到丙炔基醇的动力学分辨,实现了高选择性因子(Birman & Guo, 2006),以及N-酰基-β-内酰胺的动力学分辨,用于生产β-氨基酸衍生物(Bumbu & Birman, 2011)。

理解对映选择性的机制

研究还深入探讨了苯并四咪唑催化的化学反应中对映选择性的基本机制。密度泛函理论(DFT)计算已被用于研究苯并四咪唑催化的动力学分辨氮内酯的对映选择性起源。这些研究揭示了导致高对映选择性的分子相互作用和构象(Liu et al., 2012)。

可回收和固定化催化剂

在现代化学中,可持续和高效的催化系统的开发至关重要。苯并四咪唑的应用延伸到创建聚苯乙烯支持的手性纯的类似物,使其在多米诺迈克尔加成/环化反应中作为高活性和对映选择性催化剂。这种类似物促进了二氢吡啶酮的高产率和对映选择性的生产,展示了可回收和固定化催化系统的潜力(Izquierdo & Pericàs, 2016)。

合成转化

苯并四咪唑在合成化学中的作用得到了强调,它参与了各种底物的动力学分辨,导致手性化合物的高效合成。一个例子是苯并四咪唑催化的2H-氮烯的动力学分辨,为合成具有广泛范围、良好产率和高对映选择性的手性异构体提供了有效方法。所得的手性2H-氮烯产品是进一步合成转化的宝贵构建块(Peng et al., 2020)。

属性

IUPAC Name |

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWPCVAVSIFLO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468566 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Benzotetramisole | |

CAS RN |

885051-07-0 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (+)-Benzotetramisole (BTM) primarily known for in the realm of organic chemistry?

A1: (+)-Benzotetramisole (BTM) has earned recognition as an efficient and versatile chiral acyl-transfer catalyst. [] It has been successfully employed in various enantioselective transformations, including kinetic resolution of alcohols and amines, desymmetrization reactions, and asymmetric cycloadditions. [, , , , , , ]

Q2: How does (+)-Benzotetramisole (BTM) facilitate enantioselective esterification reactions?

A2: (+)-Benzotetramisole (BTM) catalyzes enantioselective esterification through a mechanism involving the activation of carboxylic acids. It forms a chiral acylammonium ion intermediate with the acid anhydride, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of a chiral ester. The chiral environment provided by (+)-Benzotetramisole (BTM) during this process leads to preferential formation of one enantiomer over the other. [, , ]

Q3: What makes (+)-Benzotetramisole (BTM) a versatile catalyst for kinetic resolution? Can you provide specific examples?

A3: (+)-Benzotetramisole (BTM) excels in kinetic resolution due to its ability to selectively acylate one enantiomer of a racemic mixture, leaving the other untouched. This is particularly useful for preparing enantioenriched alcohols, amines, and other valuable chiral building blocks. For instance, (+)-Benzotetramisole (BTM) has been successfully employed in the kinetic resolution of secondary benzylic alcohols, [, , ] propargylic alcohols, [] 2H-azirines, [] cyclic hydroxamic acids, [] and N-acyl-β-lactams. []

Q4: How effective is (+)-Benzotetramisole (BTM) in catalyzing the kinetic resolution of challenging substrates like propargylic alcohols?

A4: (+)-Benzotetramisole (BTM) exhibits remarkable efficiency in the kinetic resolution of propargylic alcohols, achieving selectivity factors of up to 32. This is noteworthy as it represents one of the highest selectivities achieved for this class of substrates using non-enzymatic catalysts. []

Q5: Besides kinetic resolution, what other asymmetric transformations can (+)-Benzotetramisole (BTM) catalyze?

A5: (+)-Benzotetramisole (BTM) goes beyond kinetic resolution, demonstrating its versatility in other asymmetric transformations. For example, it has been employed in the desymmetrization of meso-diol lobelanidine, highlighting its potential in synthesizing complex natural products. [] Moreover, (+)-Benzotetramisole (BTM) has proven effective in dynamic kinetic resolution of azlactones, providing access to di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. []

Q6: How does (+)-Benzotetramisole (BTM) contribute to the synthesis of α-amino acid derivatives?

A6: (+)-Benzotetramisole (BTM) plays a crucial role in the synthesis of α-amino acid derivatives via a tandem palladium and isothiourea relay catalysis. It catalyzes the enantioselective [, ]-sigmatropic rearrangement of allylic ammonium salts, generated in situ from N,N-disubstituted glycine aryl esters and allylic phosphates, to afford syn-α-amino acid derivatives with high diastereo- and enantioselectivity. []

Q7: What are the advantages of using (+)-Benzotetramisole (BTM) in tandem catalytic processes?

A7: Tandem catalytic processes employing (+)-Benzotetramisole (BTM) offer several advantages, including increased efficiency and selectivity. For example, in the tandem palladium and (+)-Benzotetramisole (BTM) catalyzed synthesis of α-amino acid derivatives, the use of (+)-Benzotetramisole (BTM) eliminates the need to isolate the intermediate allylic ammonium salt, streamlining the process and enhancing overall efficiency. []

Q8: Has (+)-Benzotetramisole (BTM) been explored for its potential in flow chemistry applications?

A8: Yes, a polystyrene-supported analogue of (+)-Benzotetramisole (BTM) has been developed and successfully applied in a continuous flow setup for the enantioselective domino Michael addition/cyclization reaction. This immobilized version of (+)-Benzotetramisole (BTM) allows for easy catalyst separation and recycling, making it suitable for large-scale synthesis and industrial applications. []

Q9: What is the molecular formula and molecular weight of (+)-Benzotetramisole (BTM)?

A9: The molecular formula of (+)-Benzotetramisole (BTM) is C15H12N2S, and its molecular weight is 252.33 g/mol. []

Q10: How do structural modifications on the (+)-Benzotetramisole (BTM) scaffold affect its catalytic activity and selectivity?

A10: Studies have shown that structural modifications on the (+)-Benzotetramisole (BTM) scaffold can significantly impact its catalytic activity and selectivity. For instance, introducing substituents on the aromatic ring or modifying the chiral center can influence the steric and electronic properties of the catalyst, thereby affecting its ability to differentiate between enantiomers during reactions. [] Additionally, replacing the benzothiazole moiety with other heterocycles or modifying the N-substituent can also lead to changes in catalytic activity and selectivity. [, ]

Q11: Have computational methods been employed to elucidate the mechanism of (+)-Benzotetramisole (BTM) catalyzed reactions?

A11: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of (+)-Benzotetramisole (BTM)-catalyzed reactions. For example, DFT studies have provided insights into the transition states involved in the kinetic resolution of azlactones, revealing the importance of electrostatic interactions in enantioselectivity. [] These calculations help optimize reaction conditions and design more efficient catalysts.

Q12: Are there any other catalysts that can be used as alternatives to (+)-Benzotetramisole (BTM) for similar reactions?

A12: While (+)-Benzotetramisole (BTM) is a highly effective catalyst for various asymmetric transformations, other catalysts, such as chiral DMAP derivatives, proline derivatives, and other isothiourea catalysts, have also shown promising results in similar reactions. [, ] The choice of catalyst often depends on the specific substrate and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)

![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)